molecular formula C12H10N2OS B11876501 1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 154016-24-7

1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B11876501
CAS No.: 154016-24-7
M. Wt: 230.29 g/mol
InChI Key: OTAOBEDQLRMFRZ-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a quinoline derivative characterized by a methyl group at position 1, a methylsulfanyl (SCH₃) group at position 2, a nitrile (CN) group at position 3, and a ketone at position 4. This compound’s structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antiviral and anticancer research .

Properties

CAS No.

154016-24-7

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

1-methyl-2-methylsulfanyl-4-oxoquinoline-3-carbonitrile

InChI

InChI=1S/C12H10N2OS/c1-14-10-6-4-3-5-8(10)11(15)9(7-13)12(14)16-2/h3-6H,1-2H3

InChI Key

OTAOBEDQLRMFRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1SC)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of methyl 2-isothiocyanatobenzoate with dimethyl malonate, followed by subsequent alkylation and cyclization steps . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects .

Biological Activity

1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is C₁₂H₁₀N₂OS. The compound features a quinoline core structure with a methylsulfanyl group and a carbonitrile substituent, contributing to its unique biological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of 1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Proteus mirabilis64 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

The mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways. Further investigations are needed to clarify these mechanisms.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated that derivatives of similar structures showed significant antimicrobial activity against various pathogens. The study utilized agar disc-diffusion methods to assess the efficacy of different compounds, providing a comparative analysis with our compound of interest .
  • In Vivo Studies : Preliminary in vivo studies have indicated that compounds with similar structures can enhance immune response in murine models. This suggests potential applications in immunomodulation alongside their antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations at Position 2

The methylsulfanyl group at position 2 distinguishes this compound from analogs with alternative substituents:

Compound Name Position 2 Substituent Key Properties/Activities Reference
1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile SCH₃ Potential HBV inhibition; moderate yield (~47%) in synthesis
6-Methoxy-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile SCH₃ (with 6-OCH₃) Enhanced lipophilicity; discontinued due to synthesis challenges
4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile C₆H₅ Inhibits NF-κB pathway; Axl kinase inhibition
8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile Cl (at C8) Reacts in Suzuki couplings; anticancer applications

Key Insights :

  • The methylsulfanyl group enhances sulfur-mediated interactions (e.g., with cysteine residues in enzymes) compared to phenyl or chloro substituents.
  • Methoxy groups (e.g., at C6) increase electron-donating effects but may reduce metabolic stability .

Variations at Position 3 (Nitrile vs. Carboxylate Derivatives)

The nitrile group at position 3 is critical for reactivity and target binding:

Compound Name Position 3 Substituent Biological Relevance Reference
1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile CN Electrophilic nitrile for covalent binding; antiviral activity
Methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate COOCH₃ HBV replication inhibitor (IC₅₀ ~10 µM); lower synthetic yield vs. nitrile analogs
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile CN Intermediate for bioactive molecules; versatile modifications via CN group

Key Insights :

  • Nitrile derivatives exhibit higher electrophilicity, enabling covalent interactions with biological targets, whereas carboxylate esters may rely on hydrogen bonding .
  • Nitriles generally show better metabolic stability than esters, which are prone to hydrolysis .

Core Scaffold Modifications: Dihydroquinoline vs. Hexahydroquinoline

Comparisons with partially saturated analogs highlight conformational influences:

Compound Name Core Structure Bioactivity Reference
1-Methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile Dihydroquinoline Planar structure enhances π-stacking with targets
2-Amino-4-(4-chlorophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Hexahydroquinoline Saturated core reduces planarity; altered receptor binding

Key Insights :

  • Dihydroquinoline cores maintain aromaticity, favoring interactions with flat binding pockets (e.g., kinase ATP sites).

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